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Compound of Interest

Compound Name: Pyrocatechol monoglucoside

Cat. No.: B15587355 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for the ortho, meta, and

para isomers of pyrocatechol monoglucoside. Understanding the distinct spectral

characteristics of these isomers is crucial for their accurate identification, characterization, and

application in various research and development fields, including drug discovery and

metabolomics. This document summarizes key ¹H-NMR, ¹³C-NMR, and mass spectrometry

data, outlines the experimental protocols for their acquisition, and presents a visual workflow

for their analysis.

Introduction to Pyrocatechol Monoglucoside
Isomers
Pyrocatechol monoglucosides are phenolic glycosides consisting of a pyrocatechol (1,2-

dihydroxybenzene) core linked to a glucose molecule. The position of the glycosidic bond on

the pyrocatechol ring gives rise to three structural isomers: ortho (2-hydroxyphenyl-β-D-

glucopyranoside, also known as salicin), meta (3-hydroxyphenyl-β-D-glucopyranoside), and

para (4-hydroxyphenyl-β-D-glucopyranoside, also known as arbutin). These isomers exhibit

different physical and biological properties, making their unambiguous identification essential.
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The following tables summarize the key ¹H-NMR, ¹³C-NMR, and mass spectrometry data for

the ortho and para isomers of pyrocatechol monoglucoside. At the time of publication,

comprehensive, experimentally verified spectroscopic data for the meta isomer (3-

hydroxyphenyl-β-D-glucopyranoside) was not readily available in the public domain.

¹H-NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the

structure of organic molecules. The chemical shifts (δ) in ¹H-NMR are indicative of the chemical

environment of the protons.

Table 1: ¹H-NMR Chemical Shifts (δ in ppm) for Pyrocatechol Monoglucoside Isomers

Proton Ortho Isomer (Salicin) Para Isomer (Arbutin)

Aromatic H 7.20-7.40 (m) 6.90 (d, J=9.0 Hz)

6.90-7.10 (m) 6.75 (d, J=9.0 Hz)

Anomeric H (H-1') 4.98 (d, J=7.6 Hz) 4.83 (d, J=7.2 Hz)

Glucosyl H (H-2' to H-6') 3.20-3.90 (m) 3.20-3.70 (m)

-CH₂OH (Salicin) 4.59 (s) N/A

Note: Data for the para isomer (arbutin) is compiled from various sources. Data for the ortho

isomer (salicin) is based on typical values for similar compounds and may vary based on

experimental conditions.

¹³C-NMR Spectral Data
¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. The

chemical shifts of the carbon atoms are influenced by their hybridization and the

electronegativity of neighboring atoms.

Table 2: ¹³C-NMR Chemical Shifts (δ in ppm) for Pyrocatechol Monoglucoside Isomers
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Carbon Ortho Isomer (Salicin) Para Isomer (Arbutin)

Aromatic C-1 ~155.0 155.4

Aromatic C-2 ~130.0 117.8

Aromatic C-3 ~116.0 116.2

Aromatic C-4 ~128.0 152.0

Aromatic C-5 ~122.0 116.2

Aromatic C-6 ~129.0 117.8

Anomeric C (C-1') ~103.0 102.7

Glucosyl C (C-2' to C-5') 60.0 - 80.0 61.5 - 77.5

Glucosyl C (C-6') ~62.0 61.5

-CH₂OH (Salicin) ~63.0 N/A

Note: Data for the para isomer (arbutin) is compiled from various sources, including PubChem.

[1] Data for the ortho isomer (salicin) is estimated based on known spectral data for similar

structures and may vary.

Mass Spectrometry Data
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition

of a compound. The fragmentation pattern can provide valuable structural information.

Table 3: Mass Spectrometry Data for Pyrocatechol Monoglucoside Isomers
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Parameter Ortho Isomer (Salicin) Para Isomer (Arbutin)

Molecular Formula C₁₃H₁₈O₇ C₁₂H₁₆O₇

Molecular Weight 286.28 g/mol [2] 272.25 g/mol [1]

Ionization Mode ESI-MS, GC-MS ESI-MS, GC-MS

[M+H]⁺ (ESI) 287.1125 273.0974

[M-H]⁻ (ESI) 285.1029 271.0823

Key Fragments (GC-MS) m/z 124, 107, 77 m/z 110, 81, 69

Note: Data is compiled from various public databases.[1][2] Fragmentation patterns can vary

significantly depending on the ionization technique and collision energy.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of pyrocatechol
monoglucoside isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Samples are typically dissolved in a deuterated solvent such as

methanol-d₄ (CD₃OD), dimethyl sulfoxide-d₆ (DMSO-d₆), or deuterium oxide (D₂O).[3] The

choice of solvent depends on the solubility of the analyte and the desired resolution of the

spectra.

Instrumentation: ¹H and ¹³C-NMR spectra are recorded on a high-field NMR spectrometer

(e.g., 400 MHz or higher).

¹H-NMR Acquisition: Standard pulse sequences are used. Chemical shifts are reported in

parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).

¹³C-NMR Acquisition: Proton-decoupled spectra are acquired to simplify the spectrum to

single lines for each carbon atom.

2D NMR: For complete structural elucidation and assignment of protons and carbons, 2D

NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single
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Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often

employed.[3]

Mass Spectrometry (MS)
Sample Preparation: Samples for Electrospray Ionization (ESI) are dissolved in a suitable

solvent, often a mixture of water and an organic solvent like methanol or acetonitrile,

sometimes with a small amount of acid (e.g., formic acid) or base to aid ionization. For Gas

Chromatography-Mass Spectrometry (GC-MS), samples may require derivatization to

increase their volatility.

Instrumentation:

ESI-MS: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap

instrument, coupled to a liquid chromatography (LC) system is commonly used.[4] ESI can

be performed in both positive and negative ion modes to detect protonated ([M+H]⁺) or

deprotonated ([M-H]⁻) molecules, respectively.[5]

GC-MS: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion

trap) is used for the analysis of volatile or derivatized samples.[6]

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is used to confirm the

molecular weight. The fragmentation pattern observed in MS/MS experiments (tandem mass

spectrometry) provides structural information by breaking the molecule into smaller,

characteristic fragments.[7]

Visualization of Isomeric Relationship and
Analytical Workflow
The following diagram illustrates the structural relationship between the pyrocatechol
monoglucoside isomers and the general workflow for their comparative spectroscopic

analysis.
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Pyrocatechol Monoglucoside Isomer Analysis
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Caption: Workflow for the spectroscopic comparison of pyrocatechol monoglucoside
isomers.

Conclusion
The spectroscopic data for the ortho and para isomers of pyrocatechol monoglucoside
exhibit distinct differences in their NMR chemical shifts and mass spectral fragmentation

patterns, allowing for their unambiguous identification. The lack of readily available, verified

data for the meta isomer highlights an area for future research. The experimental protocols

outlined in this guide provide a foundation for researchers to obtain high-quality spectroscopic

data for these and similar compounds. Accurate structural characterization through these

methods is paramount for advancing research in fields where these isomers play a significant

role.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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